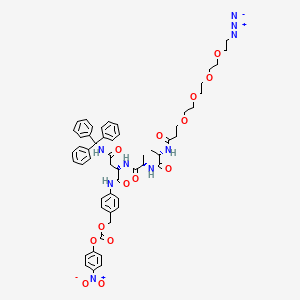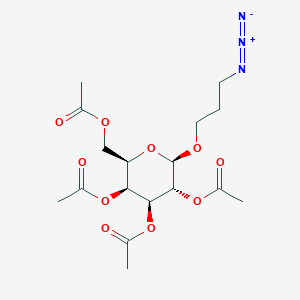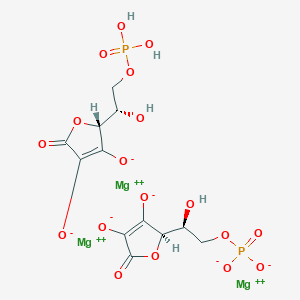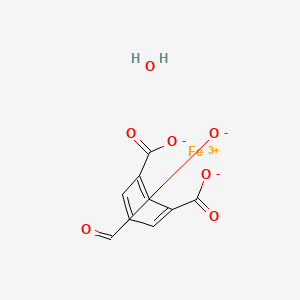
Chlorotris(triphenylphosphine)copper
Vue d'ensemble
Description
Chlorotris(triphenylphosphine)copper is a useful research compound. Its molecular formula is C54H45ClCuP3 and its molecular weight is 885.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorotris(triphenylphosphine)copper suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorotris(triphenylphosphine)copper including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ortho-Acylation of Phenols
Chlorotris(triphenylphosphine)copper serves as a catalyst in the ortho-acylation of phenols with aryl aldehydes, facilitating the synthesis of xanthone derivatives in a single step. This process is highlighted by its broad applicability to various starting materials and high yield efficiency (Hu et al., 2012).
Applications in Polymer Science
Activator Generation for ATRP
Triphenylphosphine, a component of Chlorotris(triphenylphosphine)copper, acts as a reducing agent in copper(II)-catalyzed Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP), enabling the continuous generation of the Cu(I) activator. This process is crucial for preparing well-defined polymers with controlled molecular weights and low molecular weight distribution, offering a convenient and efficient method for polymer synthesis (Bai et al., 2015).
Applications in Surface Science
Chemical Addition on Silicon Surfaces
Chlorotris(triphenylphosphine)iridium(I), a related complex, has been studied for its potential to form a self-assembled monolayer (SAM) on hydrogen passivated Si(111) surfaces. This application is significant for the development of advanced materials and nanotechnology, as it involves the synthesis and characterization of the iridium complex, followed by the analysis of the modified silicon surfaces through X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry (CV) (Shambat et al., 2009).
Applications in Nanotechnology
Copper Nanoparticle Generation
The reduction of ethylene glycol-functionalised copper(II) carboxylates with triphenylphosphine leads to the formation of triphenylphosphine copper(I) complexes. These complexes are precursors for the generation of copper nanoparticles through thermal decomposition. The resulting nanoparticles vary in shape and size, ranging from spherical nanoparticles to nanorods, showcasing potential applications in various fields including catalysis, materials science, and electronics (Adner et al., 2013).
Propriétés
IUPAC Name |
chlorocopper;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENOGKCXKWOBB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45ClCuP3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorotris(triphenylphosphine)copper | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-[(5-Azido-2-nitrobenzoyl)amino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B8251271.png)


![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide;hydrochloride](/img/structure/B8251285.png)
![Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B8251287.png)






![copper;acetic acid;(2R)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate](/img/structure/B8251353.png)

